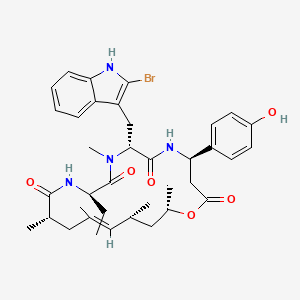

Jaspamide D

Description

Structure

3D Structure

Properties

Molecular Formula |

C37H47BrN4O6 |

|---|---|

Molecular Weight |

723.7 g/mol |

IUPAC Name |

(4R,7R,10R,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-ethyl-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C37H47BrN4O6/c1-7-29-37(47)42(6)32(19-28-27-10-8-9-11-30(27)39-34(28)38)36(46)41-31(25-12-14-26(43)15-13-25)20-33(44)48-24(5)18-22(3)16-21(2)17-23(4)35(45)40-29/h8-16,22-24,29,31-32,39,43H,7,17-20H2,1-6H3,(H,40,45)(H,41,46)/b21-16+/t22-,23-,24-,29+,31+,32+/m0/s1 |

InChI Key |

WZBSTYSFQCNXMX-MABIMZPOSA-N |

Isomeric SMILES |

CC[C@@H]1C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O[C@H](C[C@H](/C=C(/C[C@@H](C(=O)N1)C)\C)C)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |

Canonical SMILES |

CCC1C(=O)N(C(C(=O)NC(CC(=O)OC(CC(C=C(CC(C(=O)N1)C)C)C)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Jaspamide D

Methodologies for Structure Elucidation

The foundational step in characterizing Jaspamide D involves elucidating its covalent framework through the integrated analysis of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution of jaspamides. The process begins with one-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, which provide an inventory of the hydrogen and carbon environments within the molecule.

Following 1D analysis, a suite of two-dimensional (2D) NMR experiments is employed to establish connectivity between these atoms. These techniques are crucial for assembling the distinct structural subunits of jaspamides: an alanate unit, a modified tryptophan residue (2-bromoabrine), a β-tyrosine moiety, and a polyketide fragment. Key 2D NMR experiments used in the analysis of the jaspamide family include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks within each subunit.

Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system, which is invaluable for identifying all the protons belonging to a specific amino acid residue.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C data.

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between protons and carbons (typically over two to three bonds). This experiment is critical for connecting the individual structural fragments to form the complete macrocyclic structure.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments identify protons that are close in space, providing crucial information about the relative stereochemistry and conformation of the molecule.

Through the comprehensive analysis of these datasets, researchers can piece together the planar structure of novel jaspamide analogues. nih.govrsc.org

Mass spectrometry provides essential information regarding the elemental composition and molecular weight of Jaspamide D. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the precise molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion. nih.gov

Tandem mass spectrometry (LC-MS/MS) is then used to confirm the proposed structure through fragmentation analysis. rsc.org In this technique, the isolated molecular ion of Jaspamide D is subjected to collision-induced dissociation, causing it to break apart at its weakest bonds. The resulting fragment ions are characteristic of the molecule's structure. Analysis of these fragments allows for the confirmation of the amino acid sequence and the structure of the polyketide chain. For instance, the fragmentation pattern of Jaspamide D has been proposed and studied to support its identification within complex biological extracts. researchgate.net

Table 1: Spectroscopic Data for Jaspamide Analogues

| Compound | Molecular Formula | Method | Key Findings |

|---|---|---|---|

| Jaspamide Q | C₃₆H₄₆N₄O₆ | HRFTMS, 1D/2D NMR | Identified as the debromo analogue of jaspamide. nih.gov |

| Jaspamide R | C₃₆H₄₄Br₂N₄O₆ | ESI-MS, HRFTMS, 1D/2D NMR | Identified as a dibromo analogue of jaspamide. nih.gov |

Stereochemical Assignments

Once the planar structure is established, the next critical step is to determine the absolute configuration of each stereocenter. This is achieved through a combination of comparative analysis and chiroptical methods.

A common strategy for assigning stereochemistry to new jaspamide analogues is to compare their spectroscopic data with that of known, well-characterized members of the family, such as the parent compound, Jaspamide (Jasplakinolide). nih.govnih.gov The relative configurations of the chiral centers in the alanine (B10760859), 2,4-dibromoabrine, β-tyrosine, and polypropionate fragments can often be inferred if the ¹H and ¹³C NMR chemical shifts and coupling constants closely match those of the parent compound. nih.gov Significant differences in chemical shifts (Δδ), particularly at or near chiral centers, can indicate epimerization at one of those positions. nih.gov

Chiroptical techniques are fundamental to establishing the absolute stereochemistry of chiral molecules like jaspamides.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgnthu.edu.tw This technique is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters and its conformational preferences. The resulting CD spectrum serves as a unique fingerprint for a specific stereoisomer and is a powerful tool used in the structural elucidation of new jaspamide analogues. nih.govnih.gov

For unambiguous assignment of the absolute configuration of specific stereocenters, particularly secondary alcohols, chemical derivatization methods are often employed. The Mosher's ester analysis is a widely used NMR-based technique for this purpose. oregonstate.edunih.gov

The method involves reacting the alcohol of interest with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid) to form a pair of diastereomeric esters. nih.gov Because these products are diastereomers, they exhibit distinct ¹H NMR spectra. By systematically analyzing the differences in the chemical shifts (Δδ S-R) for protons on either side of the newly formed ester, the absolute configuration of the alcohol can be definitively assigned. nih.gov This method has been applied to the stereochemical characterization of new jasplakinolide (B32604) analogues. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Jaspamide D |

| Jaspamide |

| Jasplakinolide |

| Jaspamide Q |

| Jaspamide R |

| Alanine |

| 2-Bromoabrine |

| β-Tyrosine |

| 2,4-Dibromoabrine |

| (R)-α-Methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA) |

Biosynthetic Investigations of Jaspamide and Its Derivatives

Putative Biosynthetic Pathways

The biosynthesis of the jaspamide scaffold is a hybrid process, integrating components from both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. acs.orgfigshare.com The core structure of jaspamide is assembled from three distinct building blocks: (R)-β-tyrosine, L-alanine, and 2-bromo-N-methyl-D-tryptophan, which form the peptide portion, and a unique C12 polypropionate-derived chain that constitutes the polyketide segment. researchgate.net

Genetic investigations have identified a dedicated biosynthetic gene cluster (BGC), termed the jas cluster, as responsible for jaspamide production. acs.orgfigshare.comnih.gov This cluster contains all the necessary enzymatic machinery for its assembly.

Nonribosomal Peptide Synthetase (NRPS): The NRPS modules are responsible for activating and linking the amino acid precursors. The jas gene cluster contains an NRPS region that is homologous to the one found in the BGC for chondramide, a structurally similar compound. acs.orgfigshare.com This enzymatic assembly line selects the specific amino acids—(R)-β-tyrosine, L-alanine, and the unusual 2-bromo-N-methyl-D-tryptophan—and catalyzes the formation of peptide bonds between them. researchgate.net

Polyketide Synthase (PKS): A Type I PKS system is responsible for synthesizing the polyketide tail. acs.orgfigshare.com This part of the pathway constructs the carbon chain with specific stereochemistry at its chiral centers, which is crucial for the compound's final conformation and biological activity. nih.gov

Tailoring Enzymes: Following the assembly of the linear precursor by the PKS-NRPS machinery, the molecule undergoes cyclization to form the characteristic macrolactone ring. Further modifications are carried out by tailoring enzymes, such as halogenases that add the bromine atom to the tryptophan residue.

The specific modification that distinguishes Jaspamide D from the parent compound, jaspamide, has not been fully elucidated but is presumed to arise from the action of a specific tailoring enzyme encoded within the jas BGC or a related pathway in the producing organism. A reinvestigation of the sponge Jaspis splendans led to the isolation of jaspamide D alongside several other new derivatives, suggesting a degree of flexibility in the biosynthetic machinery. researchgate.netresearchgate.net

| Enzyme Type | Function | Precursor Units Involved |

|---|---|---|

| Polyketide Synthase (PKS) | Synthesizes the C12 polypropionate-derived chain. acs.orgfigshare.com | Propionyl-CoA and methylmalonyl-CoA extender units. |

| Nonribosomal Peptide Synthetase (NRPS) | Activates and incorporates amino acids into the growing chain. acs.orgfigshare.com | (R)-β-tyrosine, L-alanine, D-tryptophan. researchgate.net |

| Halogenase | Brominates the tryptophan residue. | D-tryptophan. |

| Methyltransferase | Adds a methyl group to the tryptophan nitrogen. | N-methyl-D-tryptophan. |

| Thioesterase/Cyclase | Catalyzes the release of the final product and macrocyclization. | Linear jaspamide precursor. |

Involvement of Microbial Symbionts in Production

It is now widely accepted that many natural products isolated from marine sponges are, in fact, produced by their symbiotic microorganisms. researchgate.netbiomolther.org This is the case for the jaspamides, including Jaspamide D. The isolation of these compounds from taxonomically distant sponge species first hinted that the true producers were not the sponges themselves but rather associated microbes. ird.fr

Definitive evidence has shown that jaspamide is synthesized by a candidate bacterial genus named Jaspinella. acs.orgnih.gov These bacteria are symbiotic with marine sponges, residing within the sponge tissue. Metagenomic analysis of the microbiomes from two different sponge species, Jaspis (=Dorypleres) splendens and a Dictyonella species, revealed the presence of the jas biosynthetic gene cluster within the genome of Jaspinella. acs.orgnih.gov

Jaspinella is a member of the phylum Tectomicrobia, a group known to include many uncultivated defensive symbionts of sponges. acs.orgnih.gov The discovery of the jas cluster in this bacterial symbiont confirms that the sponge host acquires the chemical defense compound from its microbial partner. acs.org This symbiotic relationship provides a sustainable source of the compound for the sponge, which it uses for protection against predators and pathogens. The entire sponge and its associated microbial community are often referred to as a holobiont, with the chemical diversity of the holobiont being a product of cooperative contributions from its various members.

Molecular Mechanism of Action of Jaspamide D: Actin Cytoskeleton Modulation

Primary Molecular Target: Filamentous Actin (F-actin)

The principal molecular target of Jaspamide D within the cell is filamentous actin (F-actin), a crucial polymer of the protein actin that forms a major part of the cytoskeleton in all eukaryotic cells. nih.govnih.gov The actin cytoskeleton is essential for maintaining cell morphology, motility, division, and intracellular transport. ashpublications.org Jaspamide D is recognized as a unique molecular probe and cytotoxin that functions specifically through the stabilization of F-actin. nih.govresearchgate.net Its ability to permeate cell membranes allows it to directly access and interact with the intracellular actin network, making it a valuable tool in cell biology for studying processes that involve actin dynamics. nih.govspringernature.com

Direct Interaction with Actin and its Consequences

Jaspamide D's interaction with actin is direct and leads to significant changes in actin dynamics and organization. It is a potent inducer of actin polymerization and stabilization. nih.govresearchgate.net Studies have shown that it binds competitively with other actin-stabilizing agents, such as phalloidin (B8060827), suggesting they share an overlapping binding site on the F-actin filament. nih.govresearchgate.netbiorxiv.orgmolbiolcell.org This interaction effectively locks the actin filaments into a stabilized state.

A defining characteristic of Jaspamide D is its capacity to promote the polymerization of monomeric actin (G-actin) into F-actin and to stabilize the resulting filaments. nih.govbiorxiv.orgmolbiolcell.org It potently induces actin polymerization in vitro and enhances the stability of filaments against depolymerization, even under harsh conditions that would normally cause them to break down. researchgate.netbiorxiv.org This stabilization effect is more potent than that of the well-known actin-stabilizing toxin, phalloidin. biorxiv.org The mechanism involves binding to F-actin, which inhibits the natural process of filament disassembly. researchgate.netbiorxiv.org This hyper-stabilization disrupts the delicate equilibrium of actin polymerization and depolymerization, which is essential for normal cellular function.

The promotion of polymerization and hyper-stabilization of actin filaments by Jaspamide D leads to a profound disruption and reorganization of the entire actin cytoskeleton. nih.govashpublications.org Instead of the typical dynamic and organized network of actin fibers, cells treated with Jaspamide D exhibit aberrant actin structures. ashpublications.org A common observation is the formation of focal aggregates or bundles of actin filaments within the cytoplasm. ashpublications.orgnih.gov For instance, in promyelocytic HL-60 cells, exposure to Jaspamide D causes a dramatic shift from a normal fibrous network to distinct focal actin aggregates. nih.govashpublications.org This effect is dose-dependent, with higher concentrations leading to more prominent aggregation. ashpublications.org At sufficient concentrations and exposure times, the organized actin filament network can disappear completely, replaced by these disordered masses. ashpublications.orgmdpi.com This severe alteration of the cytoskeleton's architecture underpins the compound's cytotoxicity. nih.gov

Jaspamide D directly influences how actin filaments are organized within the cell. The compound's interaction with F-actin induces a noticeable rearrangement of the actin network. ashpublications.org As established through competitive binding studies, Jaspamide D vies with phalloidin for a binding site on F-actin, indicating a shared interaction point crucial for filament stability. researchgate.netmolbiolcell.orgusbio.net This binding promotes the aggregation of F-actin, a phenomenon observed across various cell types, including HL-60 cells and human monocytes. nih.govashpublications.orgmdpi.com The consequences of this binding are visually dramatic; for example, well-spread cultured human monocytes contract and assume rounded shapes following treatment with Jaspamide D. nih.govmdpi.com Furthermore, research indicates a dose-dependent increase in the total amount of cellular actin in response to the compound. ashpublications.orgebi.ac.uk

Table 1: Effects of Jaspamide D on Actin Organization in Different Cell Lines

| Cell Line | Concentration | Exposure Time | Observed Effect on Actin Cytoskeleton | Reference(s) |

| HL-60 (Human Promyelocytic Leukemia) | 10⁻⁸ M - 10⁻⁷ M | 24 hours | Dramatic reorganization from a fibrous network to focal aggregates. | ashpublications.org |

| PC-3 (Human Prostate Carcinoma) | 80 nM | 24 hours | Maximal disruption of the actin cytoskeleton. | nih.gov |

| Human Monocytes | 10⁻⁷ M | Not Specified | Aggregation of F-actin; cells contract and become rounded. | nih.govmdpi.com |

| Papaver rhoeas (Pollen Tubes) | 0.5 µM | 10 minutes | Disruption of actin organization, inducing filament bundling and aggregation. | nih.govpurdue.edu |

Cellular Effects Resulting from Actin Perturbation

The severe disruption of the actin cytoskeleton's structure and dynamics by Jaspamide D triggers a cascade of downstream cellular effects. Since the actin cytoskeleton is integral to numerous vital processes, its perturbation has far-reaching consequences, most notably the inhibition of cell growth and proliferation. nih.govnih.gov

The potent antiproliferative activity of Jaspamide D is a direct consequence of its ability to interfere with the actin cytoskeleton. nih.gov The proper functioning of the actin cytoskeleton is indispensable for cell division (cytokinesis), and its disruption can halt the cell cycle. ashpublications.org Studies have consistently demonstrated that exposure to Jaspamide D leads to a reduced rate of proliferation in various cancer cell lines. nih.govashpublications.org For example, HL-60 leukemia cells treated with nanomolar concentrations of Jaspamide D showed a significantly reduced proliferation rate. nih.govashpublications.org The mechanism underlying this growth inhibition is linked to the induction of apoptosis (programmed cell death). asm.orgatsjournals.org By deranging the actin filaments, Jaspamide D can trigger apoptotic pathways, leading to cell death and preventing further proliferation. asm.orgatsjournals.org

Alteration of Cell Morphology and Motility

Jaspamide D exerts profound effects on the morphology and motility of various cell types by directly targeting the actin cytoskeleton. In human promyelocytic leukemia (HL-60) cells and human monocytes, exposure to Jaspamide D induces a dramatic shift in cellular shape. ashpublications.orgnih.gov Normally well-spread cultured human monocytes, for instance, contract and adopt rounded forms following treatment with the compound. ashpublications.orgnih.gov This morphological alteration is a direct consequence of the reorganization of the actin filament network. ashpublications.org Similarly, in MDA-MB-231 breast cancer cells, the related compound jasplakinolide (B32604) causes a change from a flat, spindle shape to a rounded, weakly adherent form. ebi.ac.uk

This disruption of the actin cytoskeleton by Jaspamide D also leads to a significant impairment of cell motility. ashpublications.orgresearchgate.net Time-lapse microscopy of human monocytes treated with Jaspamide D reveals a substantial reduction in movement and the rare formation of pseudopodia, which are essential for cell locomotion. ashpublications.org The compound effectively inhibits the intrinsic movement of both HL-60 cells and monocytes. ashpublications.orgebi.ac.uk However, the impact on cell motility can be cell-type specific. For example, while the actin-depolymerizing agent cytochalasin D decreases motility in both A549 lung carcinoma and MCF-7 breast cancer cells, jasplakinolide has been shown to enhance the locomotion of A549 cells while inhibiting the movement of MCF-7 cells. mdpi.com This highlights the complex and sometimes contradictory effects of actin-stabilizing agents on cell migration. mdpi.com

Impairment of Intracellular Transport and Cell Division Processes

The actin cytoskeleton is a critical component of the cellular machinery responsible for intracellular transport and cell division. ashpublications.orgwikipedia.org By inducing the polymerization and stabilization of actin filaments, Jaspamide D disrupts the dynamic nature of the cytoskeleton, which is essential for these processes. researchgate.netnih.gov Intracellular transport involves the movement of vesicles, organelles, and other molecules along cytoskeletal tracks. wikipedia.orgnih.gov While much of this transport relies on microtubules, actin filaments also play a crucial role, particularly in certain types of vesicle movement and organelle positioning. wikipedia.orgnih.gov The aggregation of F-actin caused by Jaspamide D can be inferred to hinder the organized movement required for efficient intracellular trafficking. ashpublications.orgnih.gov

The process of cell division, or cytokinesis, is fundamentally dependent on the formation of a contractile ring composed of actin and myosin. researchgate.net Jaspamide D's interference with actin dynamics disrupts this process, leading to significant aberrations in cell division. karger.comoup.com Studies have shown that treatment with Jaspamide D allows for nuclear division (mitosis) to proceed, but prevents the final separation of the cytoplasm (cytokinesis). oup.com This failure of cell cleavage results in the formation of multinucleated cells, a hallmark of Jaspamide D's cytotoxic effect. karger.comoup.com In HL-60 cells, this disruption of cell division manifests as polyploidization, where cells contain multiple sets of chromosomes. ebi.ac.ukkarger.comnih.gov Detailed observations have shown that in multinucleated cells treated with Jaspamide D, multiple mitoses can start simultaneously within a single cell. karger.com

Formation of Focal Aggregates and Multinucleated Cells

A primary and visually striking effect of Jaspamide D on cells is the reorganization of the actin cytoskeleton into distinct focal aggregates. ashpublications.orgnih.govebi.ac.uk In both HL-60 cells and human monocytes, the typical fibrous network of F-actin is replaced by these dense actin clumps upon exposure to the compound. ashpublications.orgnih.gov This effect is dose-dependent, becoming more prominent at higher concentrations of Jaspamide D. ashpublications.org The formation of these aggregates is a direct result of the compound's ability to induce actin polymerization and stabilization. researchgate.netnih.gov

A direct consequence of the disruption of the cell division process is the formation of large, multinucleated cells. karger.comoup.com This phenomenon has been observed in multiple cell lines. For instance, in HL-60 cells treated with Jaspamide D at a concentration of 5 x 10-8 M, 56.3% of the cells became multinucleated after two days of cultivation, compared to only 2.4% in control groups. karger.comnih.gov The size of the cells and the number of nuclei per cell increase in a time-dependent manner with continued exposure. karger.com On day six of treatment, HL-60 cells can become approximately 40 times larger than untreated cells and contain more than ten nuclei. karger.com Similar effects are seen in other cell types, such as L-929 mouse fibroblasts, where treatment with the related chondramides also induces multinucleated cells that persist even after the drug is removed. oup.com

Differential Effects on Ruffling, Phagocytosis, and Oxidative Burst

While Jaspamide D has a profound impact on certain actin-dependent processes, it exhibits a notable selectivity in its effects on others. One of the key cellular activities inhibited by Jaspamide D is membrane ruffling. ashpublications.orgnih.gov Ruffling, the formation of wave-like protrusions on the cell surface, is critical for cell migration and is driven by dynamic actin rearrangements at the cell periphery. ashpublications.org Treatment with Jaspamide D effectively inhibits this process in both HL-60 cells and human monocytes. ashpublications.orgnih.govebi.ac.uk

In contrast to its potent inhibition of ruffling and cell motility, Jaspamide D does not significantly affect phagocytosis or the respiratory (oxidative) burst in these same cells. ashpublications.orgnih.govebi.ac.uk Phagocytosis, the process by which cells engulf large particles, is known to be an actin-dependent process. ashpublications.org Similarly, the oxidative burst, a rapid release of reactive oxygen species, is a key function of immune cells like monocytes. ashpublications.org The finding that Jaspamide D-induced actin reorganization disrupts ruffling but leaves phagocytosis and the oxidative burst largely intact suggests that these processes may rely on different mechanisms of actin involvement or have different sensitivities to the stabilization of actin filaments. ashpublications.orgnih.gov This differential effect provides a valuable tool for dissecting the specific roles of actin dynamics in various cellular functions. ashpublications.org

Preclinical Biological Activities and Cellular Research Applications of Jaspamide D

In Vitro Cytotoxic and Antiproliferative Activities of Jaspamide D and Analogs

Potent Cytotoxicity against Cancer Cell Lines

Jaspamide D and its analogs have demonstrated significant cytotoxic effects against a diverse range of human cancer cell lines in laboratory settings. The potent nature of this cytotoxicity is a key area of interest in ongoing research.

Jaspamide and its derivatives have shown notable activity against various cancer cell lines. For instance, two new jaspamide derivatives, along with the parent jaspamide, were tested against the NSCLC-N6 human tumor cell line, showing IC50 values in the picogram per milliliter range. ird.fr Specifically, Jaspamides B and C had IC50 values of 3.3 and 1.1 pg/mL, respectively, while jaspamide itself had an IC50 of 0.36 pg/mL. ird.fr Furthermore, new derivatives, jaspamide Q and R, demonstrated potent inhibition of the mouse lymphoma (L5178Y) cell line with IC50 values under 0.1 μg/mL. nih.gov The crude methanolic extract of Jaspis sp., from which these compounds were isolated, also showed considerable in vitro cytotoxic activity against L5178Y cells. thieme-connect.com

The antiproliferative activity of jaspamide congeners has been observed across several human cancer cell lines, with IC50 values ranging from 0.01 to 33 μM against human breast adenocarcinoma (MCF-7) and colon carcinoma (H-29) cells. nih.govresearchgate.net Research has also highlighted the antiproliferative activity of jaspamide against prostate cancer cell lines such as PC-3, DU145, and LNCaP. nih.govencyclopedia.pub In PC-3 cells, maximal actin disruption was observed after a 24-hour exposure to 80 nM of jaspamide. researchgate.netnih.gov

Jaspamide is also known to induce apoptosis in HL-60 and Jurkat T cells. spandidos-publications.com Additionally, peptides isolated from the sponge Jaspis splendans exhibited moderate antiproliferative activity against the hepatic carcinoma cell line, HepG2. researchgate.net

Table 1: Cytotoxic Activity of Jaspamide D and Analogs against Various Cancer Cell Lines

| Compound/Analog | Cell Line | Measurement | Value |

|---|---|---|---|

| Jaspamide | NSCLC-N6 | IC50 | 0.36 pg/mL ird.fr |

| Jaspamide B | NSCLC-N6 | IC50 | 3.3 pg/mL ird.fr |

| Jaspamide C | NSCLC-N6 | IC50 | 1.1 pg/mL ird.fr |

| Jaspamide Q | L5178Y | IC50 | <0.1 μg/mL nih.gov |

| Jaspamide R | L5178Y | IC50 | <0.1 μg/mL nih.gov |

| Jaspamide Congeners | MCF-7 | IC50 | 0.01 - 33 μM nih.govresearchgate.net |

| Jaspamide Congeners | HT-29 | IC50 | 0.01 - 33 μM nih.govresearchgate.net |

| Jaspamide | PC-3 | Actin Disruption | 80 nM (24h) researchgate.netnih.gov |

Inhibition of Proliferation in Specific Cell Models

Jaspamide has been shown to inhibit the proliferation of various transformed cell lines. nih.gov This antiproliferative effect is a key aspect of its biological activity. Studies have shown that jaspamide induces apoptosis in different transformed cell lines, suggesting that this is a primary mechanism for its antiproliferative properties. nih.govcapes.gov.br

Research on jaspamide and its analogs, such as jasplakinolide (B32604), has revealed that these compounds can arrest cells in the G2/M phase of the cell cycle by impeding normal actin assembly. nih.gov This disruption of the cell cycle contributes to the inhibition of cell proliferation. Furthermore, jaspamide has been found to induce apoptosis in HCT-116 and HeLa cells. researchgate.net The antiproliferative effects of jaspamide are linked to its ability to induce both apoptosis and autophagy in human leukemia HL-60 cells. sci-hub.se

Apoptosis Induction and Associated Molecular Pathways

Jaspamide is known to induce apoptosis, or programmed cell death, in various cancer cell lines through complex molecular pathways.

Caspase-Dependent and Caspase-Independent Mechanisms

The induction of apoptosis by jaspamide appears to involve both caspase-dependent and caspase-independent pathways. researchgate.netmdpi.com Caspases are a family of protease enzymes that play a crucial role in programmed cell death. nih.govanr.fr The activation of these enzymes can occur through two main pathways: the extrinsic, death receptor-mediated pathway, and the intrinsic, mitochondrially-mediated pathway. nih.gov

In some cellular contexts, apoptosis can proceed without the involvement of caspases, a process known as caspase-independent cell death. anr.frhaematologica.org Research suggests that jaspamide may trigger both of these mechanisms. researchgate.netmdpi.com This dual activity could be linked to the release of proteins from the mitochondria, which can activate both caspase-dependent and caspase-independent cell death effectors. mdpi.com The ability of jaspamide to induce apoptosis through multiple pathways may contribute to its potent cytotoxic effects.

Activation of Caspase-3-like Proteases

A key event in jaspamide-induced apoptosis is the activation of caspase-3-like proteases. nih.govcapes.gov.brasm.org Studies have shown that treatment of Jurkat T cells with jasplakinolide, a related compound, leads to a significant, time-dependent increase in caspase-3-like activity. nih.govcapes.gov.br This activation of caspase-3-like proteases is a critical step in the execution phase of apoptosis.

The activation of these proteases can be blocked by caspase inhibitors, which in turn prevents the induction of apoptosis by jasplakinolide. nih.govcapes.gov.br This demonstrates the central role of caspase-3-like proteases in the apoptotic pathway triggered by this class of compounds. The activation of caspase-3 is a common feature in apoptosis induced by various stimuli and is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. iiarjournals.orgnih.gov

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2, PARP)

Jaspamide-induced apoptosis is associated with the modulation of several key apoptosis-related proteins, including members of the Bcl-2 family and Poly (ADP-ribose) polymerase (PARP). researchgate.netmdpi.com The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with some members promoting apoptosis (pro-apoptotic) and others inhibiting it (anti-apoptotic). mdpi.comscielo.org

Studies have shown that jaspamide treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the levels of the pro-apoptotic protein Bax. mdpi.commdpi.com This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes the release of cytochrome c from the mitochondria, a key step in the activation of the caspase cascade. mdpi.com

Furthermore, jaspamide-induced apoptosis involves the cleavage of PARP, a protein involved in DNA repair. iiarjournals.org The cleavage of PARP by activated caspases, particularly caspase-3, is a well-established hallmark of apoptosis. This cleavage renders PARP inactive, preventing it from repairing DNA damage and contributing to the execution of the apoptotic program. iiarjournals.org

Differential Susceptibility of Transformed vs. Non-Transformed Cells

Preclinical research has consistently demonstrated that transformed, or cancerous, cells exhibit a greater susceptibility to the cytotoxic effects of Jaspamide D (also known as Jasplakinolide) compared to their non-transformed, or normal, counterparts. nih.govmdpi.com This differential sensitivity is a key area of investigation for its potential as an anticancer agent.

Studies have shown that various transformed cell lines are more sensitive to Jaspamide D-induced apoptosis than normal, non-transformed cells. mdpi.com For instance, human leukemia Jurkat T cells, murine T lymphoma EL-4 cells, and murine fibroblast L cells display higher sensitivity than normal murine thymocytes and spleen T cells. mdpi.com One proposed explanation for this discrepancy is the observation that transformed cells and tumor tissues generally contain lower amounts of filamentous actin (F-actin) compared to normal cells and tissues. nih.gov Since Jaspamide D's primary mechanism of action is the stabilization of F-actin, cells with an already altered and perhaps more dynamic cytoskeleton may be more vulnerable to its effects.

Research combining Jaspamide D with electroporation on rhabdomyosarcoma (RD) cancer cells and normal muscle cells (C2C12) found that the combination therapy significantly reduced the viability of the cancer cells while having minimal effect on the healthy cells. shorthandstories.com This suggests a selective impact on cancerous cells. shorthandstories.com Similarly, Jaspamide D has been shown to disrupt the actin cytoskeleton in both malignant (promyelocytic HL-60 cells) and normal (human monocytes) mammalian cells, but it induces apoptosis more readily in various transformed cell lines. nih.govnih.govashpublications.org While it inhibits the proliferation of HL-60 leukemia cells in a dose-dependent manner, it does not induce cell death in normal murine thymocytes at similar concentrations. nih.govashpublications.org

This selective cytotoxicity towards cancer cells, while not absolute, highlights the compound's therapeutic potential, which aims to maximize harm to tumor cells while minimizing damage to healthy tissues. mdpi.comshorthandstories.com

Table 1: Comparative Effects of Jaspamide D on Transformed and Non-Transformed Cells

| Cell Type | Classification | Observed Effect | Reference(s) |

| Jurkat T cells | Transformed (Human Leukemia) | Inhibition of proliferation and induction of apoptosis. | nih.gov |

| EL-4 cells | Transformed (Murine T Lymphoma) | More sensitive to induced apoptosis than normal cells. | mdpi.com |

| PC-3 cells | Transformed (Human Prostate Carcinoma) | Cytotoxic; acts as a radiosensitizer. | nih.govnih.gov |

| DU-145 cells | Transformed (Human Prostate Carcinoma) | Cytotoxic; acts as a radiosensitizer in hypoxic conditions. | nih.gov |

| Lewis Lung Carcinoma | Transformed (Murine) | Active antitumor agent; acts as a radiation sensitizer (B1316253). | nih.govnih.gov |

| HL-60 cells | Transformed (Human Promyelocytic Leukemia) | Inhibition of proliferation and reorganization of actin. | nih.govashpublications.org |

| Rhabdomyosarcoma (RD) cells | Transformed (Human) | Dramatically reduced survival when combined with electroporation. | shorthandstories.com |

| Murine Thymocytes | Non-Transformed (Normal) | No significant induction of cell death compared to controls. | nih.gov |

| Murine Spleen T cells | Non-Transformed (Normal) | Less sensitive to induced apoptosis than transformed lines. | mdpi.com |

| Human Monocytes | Non-Transformed (Normal) | Reorganization of actin and altered morphology. | nih.govashpublications.org |

| C2C12 cells | Non-Transformed (Normal Muscle) | Higher resistance to cytoskeletal changes; minimal effects on viability. | shorthandstories.com |

Other Biological Activities Identified in Preclinical Research

Antifungal Activity

Jaspamide D was identified early on as a potent antifungal agent. acs.orgnii.ac.jpmdpi.comnih.govcapes.gov.br Its activity has been most notably documented against Candida albicans, a common opportunistic fungal pathogen in humans. ebi.ac.ukresearchgate.net

In a broth dilution assay, Jaspamide D was found to be fungicidal against C. albicans, exhibiting both a Minimum Inhibitory Concentration (MIC) and a Minimum Lethal Concentration (MLC) of 25 µg/mL. ebi.ac.uk Further research demonstrated that in vivo topical application of a 2% Jaspamide D solution showed efficacy against a Candida vaginal infection in a mouse model, with activity comparable to the established antifungal drug miconazole (B906) nitrate. researchgate.net The compound penetrates the fungal cell membrane to interact with and stabilize actin, disrupting essential cellular processes. researchgate.net

The compound has also shown inhibitory activity against other fungi, including Piricularia oryzae and Helminthosporium gramineum, with an IC₉₀ value of 5 ppm. ird.fr

Table 2: Antifungal Spectrum of Jaspamide D

| Fungal Species | Activity Type | Concentration / Potency | Reference(s) |

| Candida albicans | Fungicidal | MIC = 25 µg/mL | ebi.ac.ukresearchgate.net |

| Candida albicans | Fungicidal | MLC = 25 µg/mL | ebi.ac.uk |

| Candida (vaginal infection in mice) | Antifungal | 2% topical solution showed activity similar to miconazole nitrate. | researchgate.net |

| Piricularia oryzae | Inhibitory | IC₉₀ = 5 ppm | ird.fr |

| Helminthosporium gramineum | Inhibitory | IC₉₀ = 5 ppm | ird.fr |

Anthelmintic and Insecticidal Properties

In addition to its antifungal and cytotoxic effects, Jaspamide D has demonstrated significant anthelmintic (anti-worm) and insecticidal properties in preclinical studies. nih.govresearchgate.netnih.govnih.gov The initial discovery of Jaspamide D highlighted its potent insecticidal activity against the tobacco budworm, Heliothis virescens, with a lethal concentration (LC₅₀) of 4 ppm. researchgate.netird.fr This activity underscores its potential as a lead compound for the development of novel agrochemical agents.

While the specific spectrum of its anthelmintic activity is less detailed in available literature, the property is consistently cited among its biological effects. nih.govnih.govnih.gov This suggests it has the potential to act against various parasitic worms, though further research is needed to identify specific target species and efficacy.

Table 3: Insecticidal and Anthelmintic Activity of Jaspamide D

| Target Organism | Activity Type | Potency / Finding | Reference(s) |

| Heliothis virescens (Tobacco Budworm) | Insecticidal | LC₅₀ = 4 ppm | researchgate.netird.fr |

| Helminths (General) | Anthelmintic | Activity reported, specific targets not detailed. | nih.govnih.govnih.gov |

Radiosensitization in Cancer Cell Lines

A significant finding in preclinical cancer research is the ability of Jaspamide D to act as a radiosensitizer, meaning it can make cancer cells more susceptible to the cell-killing effects of radiation therapy. nih.govnih.gov This effect has been observed in several cancer cell lines, particularly prostate and lung carcinomas. nih.govnih.govresearchgate.net

In one study, Jaspamide D was shown to be a radiation sensitizer in hypoxic DU-145 and PC-3 prostate cancer cells. nih.gov Hypoxia (low oxygen) is a common feature of solid tumors and a major cause of resistance to radiation therapy. By enhancing the effects of radiation under these conditions, Jaspamide D could help overcome this resistance. The compound also acted as a radiation sensitizer in the Lewis lung carcinoma model both in vitro and in vivo. nih.gov When combined with radiation to treat a primary tumor, Jaspamide D also led to a further decrease in lung metastases. nih.gov

The mechanism of radiosensitization is believed to be linked to its primary function of actin hyper-polymerization, which disrupts the complex cellular processes required for a cell to survive and repair radiation-induced DNA damage. researchgate.net This combined-modality approach, using Jaspamide D alongside radiation, is considered a promising area for further study in developing more effective cancer treatments. nih.gov

Jaspamide D as a Research Tool in Cell Biology

Probing Cytoskeletal Dynamics and Function

Jaspamide D (Jasplakinolide) has become an invaluable molecular probe in cell biology due to its specific and potent effect on the actin cytoskeleton. nih.govresearchgate.netspringernature.com Its key feature is its ability to readily permeate cell membranes, allowing for the study of actin dynamics in living cells, a significant advantage over non-permeable actin stabilizers like phalloidin (B8060827). nih.govspringernature.com

Researchers use Jaspamide D to investigate the multitude of cellular processes that depend on a dynamic actin cytoskeleton. By promoting the polymerization and stabilization of F-actin, it effectively "freezes" the cytoskeleton, allowing scientists to study the consequences. ebi.ac.ukspringernature.com This has been instrumental in elucidating the role of actin in:

Cell Motility and Migration: By disrupting the natural assembly and disassembly of actin filaments required for cell movement, Jaspamide D helps researchers understand the mechanics of cell migration. mdpi.comspringernature.com

Cell Division (Cytokinesis): The actin cytoskeleton is crucial for forming the contractile ring that divides one cell into two. Jaspamide D's interference with this process helps in studying the mechanics of cytokinesis.

Apoptosis (Programmed Cell Death): The compound's ability to induce apoptosis through actin disruption provides a tool to explore the signaling pathways that link cytoskeletal integrity to cell survival. nih.govspringernature.com

Intracellular Transport: Jaspamide D has been used to show that processes like the movement of fluid-phase markers in the endocytic pathway are dependent on actin assembly. springernature.com

Its ability to competitively inhibit the binding of phalloidin to F-actin has also made it a standard tool for studying the actin-binding sites of other molecules. targetmol.com The use of Jaspamide D continues to shed light on the fundamental role of the actin cytoskeleton in cell shape, signaling, and function. acs.orgspringernature.com

Investigating Cell Motility and Morphological Changes

Jaspamide D, a cyclic peptide known for its interaction with the actin cytoskeleton, has been a focal point of research into cell motility and the dynamic changes in cellular morphology. ontosight.ai Its ability to stabilize F-actin filaments prevents their depolymerization, a key process in cellular movement and structural integrity. ontosight.ai This mechanism of action leads to significant and observable alterations in how cells move and maintain their shape. ontosight.aiashpublications.org

Research across various cell lines has demonstrated that Jaspamide D is a potent inhibitor of cell motility. ashpublications.orgencyclopedia.pub In studies involving human monocytes and HL-60 promyelocytic leukemia cells, treatment with Jaspamide D resulted in a marked reduction in intrinsic cell movement and ruffling, which are critical for cell migration. ashpublications.orgebi.ac.uk Time-lapse photography has shown that while untreated monocytes actively move and spread on a substrate, those treated with Jaspamide D exhibit significantly less movement and a rare formation of pseudopodia, the protrusions necessary for cell locomotion. ashpublications.org Similarly, in breast cancer cells (MDA-MB-231), the migratory potential was significantly inhibited compared to control cells. ebi.ac.uk

The impact of Jaspamide D on cell morphology is equally dramatic. Exposure to the compound induces profound changes in the shape and structure of cells. Human monocytes, which are typically well-spread, were observed to contract and adopt rounded shapes after treatment. ashpublications.org In MDA-MB-231 cells, Jaspamide D induced a transformation from a flat, spindle shape to a round, weakly adherent form. ebi.ac.uk Furthermore, investigations into its effects on human prostate carcinoma cell lines revealed a significant disruption of the actin cytoskeleton. researchgate.net

A particularly notable morphological change induced by Jaspamide D is the formation of multinucleated cells. researchgate.netkarger.com In HL-60 cells, treatment led to a time-dependent increase in both cell size and the number of nuclei within a single cell. karger.com After two days of cultivation with Jaspamide D, a significant percentage of HL-60 cells became multinuclear. karger.com This effect is attributed to the disruption of the normal cell division process, where the stabilization of actin filaments interferes with cytokinesis.

The table below summarizes the observed effects of Jaspamide D on cell motility and morphology in different cell lines.

| Cell Line | Effect on Motility | Morphological Changes |

| Human Monocytes | Inhibition of intrinsic movement and ruffling. ashpublications.org | Drastic contraction and adoption of round shapes. ashpublications.org |

| HL-60 Cells | Inhibition of intracellular movement. ashpublications.org | Reorganization of actin into focal aggregates, induction of myeloid differentiation with a lobulated nucleus, and formation of multinucleated cells. ashpublications.orgkarger.com |

| MDA-MB-231 (Breast Cancer) | Significantly inhibited migratory potential. ebi.ac.uk | Change from flat spindle shape to round, weakly adherent forms. ebi.ac.uk |

| PC-3 (Prostate Carcinoma) | Not explicitly stated, but implied by actin disruption. | Dramatic and early disruption of the actin cytoskeleton. researchgate.net |

| Human Cardiomyocytes | Not explicitly stated. | Changes in cell morphology and/or attachment. nih.gov |

The following table details the specific morphological changes observed in HL-60 cells over time when treated with Jaspamide D.

| Treatment Duration | Percentage of Polynuclear Cells (5 x 10–8 M Jaspamide D) | Morphological Observations |

| Day 0 (Control) | 3.5% karger.com | Normal cell morphology. karger.com |

| Day 2 | 56.3% karger.com | Increased cell size and number of nuclei. karger.com |

| Day 4 | Not specified, but percentage decreased from Day 2. | Continued presence of multinucleated cells. karger.com |

| Day 6 | 15.3% (decreased from Day 2) karger.com | Cells washed and resuspended in fresh media with Jaspamide D on Day 3 led to a slight re-increase to 21.5% on Day 6. karger.com |

These findings underscore the profound impact of Jaspamide D on the fundamental cellular processes of movement and structural maintenance, driven by its potent activity on the actin cytoskeleton.

Structure Activity Relationship Sar Studies of Jaspamide D and Its Analogs

Identification of Pharmacophoric Elements for Actin Disruption

The disruption of the actin cytoskeleton is a hallmark of jaspamide's biological activity. nih.gov SAR studies have been crucial in pinpointing the molecular components, or pharmacophoric elements, that are essential for this effect. It has been observed that the cytotoxic effects of jaspamide analogs often correlate with their ability to disrupt microfilaments. nih.gov

A comparative analysis with doliculide, another actin-stabilizing agent, suggests a shared pharmacophore. When superimposed, key features of jaspamide and doliculide, such as the benzyl (B1604629) moiety and the indole (B1671886) group with their respective halogen substituents, show significant overlap. nih.gov This highlights the importance of the spatial arrangement of these aromatic and hydrophobic groups for interaction with the F-actin binding site.

Impact of Modifications on the Polyketide Segment

The polyketide portion of the jaspamide molecule, an 8-hydroxynonenoic acid derivative, plays a significant role in its interaction with actin, although it appears more amenable to modification than the peptide segment. nih.govnih.gov

Importance of Methyl Groups and Double Bond Position

The methyl groups and the position of the double bond within the polyketide chain are critical for maintaining high biological activity. Changes that are not well-tolerated include the replacement of the methyl groups on the polyketide framework and the migration of the double bond to an exocyclic position. nih.gov However, inverting the configuration of the methyl groups at C-13 and C-15 only results in a tenfold loss of activity, suggesting some flexibility in this region. nih.gov

Further studies have shown that while the C2 methyl group and its stereochemistry are not critical for hydrophobic interactions at the F-actin binding site, other modifications can be detrimental. nih.gov For instance, transforming the double bond into an epoxide or a diol has been shown to be unfavorable for biological activity. nih.gov

Role of Amino Acid Residues

The tripeptide unit of jaspamide, consisting of alanine (B10760859), tryptophan, and β-tyrosine, is a critical determinant of its biological activity. mdpi.com Modifications to these amino acid residues have provided significant insights into the SAR of this class of compounds.

Tryptophan (Bromination Pattern and Modifications)

The N-methyl-2-bromotryptophan residue is a key component of the jaspamide pharmacophore. However, SAR studies have shown some tolerance for modifications at this position. For example, the debromo analog demonstrates the importance of the halogen atom for activity. nih.gov Jaspamide Q, a debromo analog, and Jaspamide R, a dibromo analog, which differ in the bromination pattern of the abrine (B1665380) (N-methyltryptophan) moiety, still exhibit potent antiproliferative activity. mdpi.comnih.gov This suggests that while the bromine atom contributes to the activity, its presence is not an absolute requirement, and its position can be varied. However, other modifications to the tryptophan residue are generally not well-tolerated. nih.gov

Alanine (Side Chain Modifications)

The alanine residue in the tripeptide segment appears to be more tolerant to modifications compared to the other amino acid residues. The side chain of alanine is a simple methyl group. jpt.com Studies have shown that replacing the alanine side chain methyl group does not substantially diminish the biological activity. nih.gov For instance, the replacement of alanine with serine, which has a hydroxymethyl side chain, does not significantly decrease the potency. researchgate.net This suggests that this position can be a site for potential modifications to modulate the properties of jaspamide analogs without a significant loss of their primary biological function.

β-Tyrosine Unit

The β-tyrosine unit within the jaspamide structure is a critical component for its biological activity. nih.gov Research has consistently shown that modifications to this residue significantly impact the compound's potency. The β-tyrosine moiety is considered essential for the binding of jaspamides to their actin target. nih.gov

Studies involving the synthesis of various jaspamide analogues have shed light on the structural requirements of the β-tyrosine unit. For instance, the replacement of the β-tyrosine with a β-dihydroxyphenyl alanine, which introduces a catechol ring, has been explored. mdpi.com In one study, an acyclic jasplakinolide (B32604) derivative featuring this modification, along with a double bond between C-2 and C-3, was identified. mdpi.com This suggests that while the core structure of the tyrosine is important, some level of substitution on the aromatic ring is tolerated.

Furthermore, the stereochemistry of the β-tyrosine residue is crucial. Jasplakinolide, also known as jaspamide, contains an (R)-β-tyrosine. researchgate.net The synthesis of diastereomers with altered stereochemistry at this position has been a key area of investigation to understand the precise conformational requirements for activity. nih.gov

The following table summarizes the key findings related to the β-tyrosine unit:

| Modification/Feature | Observation | Reference |

| Essential Nature | The β-tyrosine unit is crucial for binding to the actin target. | nih.gov |

| Aromatic Ring Substitution | Replacement with a β-dihydroxyphenyl alanine (catechol ring) is possible in some acyclic derivatives. | mdpi.com |

| Stereochemistry | The natural configuration is (R)-β-tyrosine, and alterations to this stereochemistry affect bioactivity. | researchgate.netnih.gov |

| Derivatization | Oxidation or other derivatizations of the β-tyrosine group tend to decrease the potency of the compound. | nih.gov |

Influence of Macrocyclic Ring Structure

Size and Conformation of the Cyclic Depsipeptide

The macrocyclic ring of jaspamides, typically a 19-membered ring, plays a significant role in their biological activity. researchgate.netthieme-connect.com This ring structure is formed by a tripeptide fragment and a polyketide segment, creating a specific three-dimensional conformation that is essential for its interaction with biological targets. thieme-connect.com The size of this ring distinguishes jaspamides from the related chondramides, which are 18-membered macrocycles. thieme-connect.com

Research into synthetic analogues has demonstrated that the 19-membered ring of jasplakinolide is not an absolute requirement for its activity. researchgate.net Acyclic congeners, which lack the macrocyclic structure, can retain significant activity, provided they maintain sufficient lipophilicity to cross cell membranes. mdpi.com For example, an acyclic derivative lacking the depside bond between C-1 and C-15, while being the least potent among a series of analogues, still demonstrated greater potency than the positive control, kahalalide F. researchgate.net

The following table outlines the influence of the macrocyclic ring size and conformation on the activity of Jaspamide D and its analogs:

| Ring Feature | Observation | Reference |

| Ring Size | Jaspamides are typically 19-membered macrocycles. | researchgate.netthieme-connect.com |

| Acyclic Analogs | Acyclic derivatives can retain significant bioactivity. | mdpi.comresearchgate.net |

| Conformation | The specific 3D conformation of the macrocycle is crucial for activity. | uni-tuebingen.de |

| Stereochemistry | Changes in the stereochemistry of the polyketide portion affect conformation and bioactivity. | nih.gov |

Significance of the Depside Bond

The depside bond, which is an ester linkage within the macrocyclic ring, is a defining feature of cyclodepsipeptides like the jaspamides. uzh.ch This bond is generally considered to be crucial for the biological activity of these compounds. uzh.ch The hydrolysis of the depside bond, which opens the macrocyclic ring and creates a free carboxylic acid, has been shown to significantly diminish the compound's activity. researchgate.net

Interestingly, the activity can be restored by converting the resulting carboxylic acid into an ester functionality, such as a methyl or ethyl ester. researchgate.net This suggests that while the cyclic structure imparted by the depside bond is important, the presence of a lipophilic group at this position is also a key factor. Acyclic jasplakinolide derivatives where the depside bond is opened but the lipophilic character is maintained have been shown to have activities equivalent to the parent compound. mdpi.comresearchgate.net

The presence of the ester function in the macrocycle, as opposed to an all-amide structure, leads to different conformational behavior, which is believed to contribute to the distinct biological activities of depsipeptides. researchgate.net The synthesis of these compounds often involves the pre-formation of the depside bond in a linear precursor before the final cyclization step, which typically occurs at an amide bond. uzh.ch

The table below summarizes the key aspects of the depside bond's significance:

| Feature | Significance | Reference |

| Importance for Activity | The depside bond is generally essential for biological activity. | uzh.ch |

| Hydrolysis | Hydrolysis of the depside bond leads to a significant loss of activity. | researchgate.net |

| Esterification of Acyclic Form | Activity can be restored in the acyclic form by converting the carboxylic acid to an ester. | researchgate.net |

| Conformational Influence | The ester bond contributes to a different conformational behavior compared to all-amide cyclic peptides. | researchgate.net |

Future Research Directions and Perspectives for Jaspamide D

Development of Novel Analogs with Enhanced Biological Selectivity

A significant area of future research lies in the rational design and synthesis of novel Jaspamide D analogs with improved biological selectivity. oncodesign-services.comfrontiersin.org While Jaspamide D demonstrates potent cytotoxic activity, its therapeutic window is narrow, exhibiting toxicity towards healthy cells. researchgate.netnih.gov The development of analogs with enhanced selectivity for cancer cells over normal cells is a critical step towards its clinical translation.

Structure-activity relationship (SAR) studies have provided valuable insights into the pharmacophore of jaspamides. researchgate.netnih.gov These studies have shown that modifications to the polyketide moiety and the amino acid residues can significantly impact biological activity. nih.gov For instance, certain synthetic analogs have displayed differential cytotoxicity against various cancer cell lines. mdpi.com

Future efforts should focus on a systematic exploration of the chemical space around the Jaspamide D scaffold. This can be achieved through:

Targeted modifications: Introducing diverse functional groups at specific positions of the molecule to modulate its physicochemical properties, such as polarity and hydrogen bonding capacity. This can influence cell permeability and target engagement.

Conformationally constrained analogs: Synthesizing analogs with restricted conformational flexibility to lock the molecule in its bioactive conformation, potentially leading to higher affinity and selectivity for its target.

Screening against diverse cancer cell lines: Evaluating new analogs against a broad panel of cancer cell lines to identify compounds with selective activity against specific cancer types. For example, analogs 5b, 5k, 5e, 5d, and 5f have shown selective cytotoxicity against DU145, LnCaP, MCF7, MDA-MB-231, and PaCa2 cells. mdpi.com

By combining synthetic chemistry with comprehensive biological evaluation, it is anticipated that novel Jaspamide D analogs with superior therapeutic indices can be developed.

Table 1: Cytotoxicity of Selected Jaspamide Analogs

| Analog | Cell Line | IC50 (µM) |

| 5b | DU145 | 1 |

| 5b | LnCaP | 8.7 |

| 5b | MCF7 | >10 |

| 5b | MDA-MB-231 | >10 |

| 5b | PaCa2 | 5.2 |

| 5k | MCF7 | 3.1 |

| 5e | MDA-MB-231 | 5 |

| 5d | MCF7 | 5.1 |

| 5d | MDA-MB-231 | 8.3 |

| 5f | MCF7 | 6.2 |

| 5f | MDA-MB-231 | 7.9 |

Elucidation of Further Downstream Molecular Pathways

While the primary target of Jaspamide D is actin, the full spectrum of its downstream molecular consequences remains to be elucidated. oncodesign-services.com Understanding these pathways is crucial for predicting its efficacy, identifying potential resistance mechanisms, and discovering biomarkers for patient stratification.

Jaspamide-induced actin stabilization is known to trigger apoptosis through both caspase-dependent and caspase-independent pathways. researchgate.net This involves the activation of initiator caspases like pro-caspase 8 and 10, and effector caspases such as caspase 3, 6, and 7. medchemexpress.com The intrinsic apoptotic pathway is also engaged, as evidenced by the release of cytochrome c from mitochondria and the subsequent activation of caspase-9. medchemexpress.commdpi.com

A key area for future investigation is the role of alpha-1-syntrophin (SNTA1), a scaffold protein that links the dystrophin-glycoprotein complex to the actin cytoskeleton. sci-hub.senih.govnih.gov Jaspamide treatment has been shown to decrease SNTA1 protein levels and its tyrosine phosphorylation. sci-hub.seresearchgate.net This disruption can affect downstream signaling cascades, including the SNTA1-Grb2-Sos1-Rac1-PAK1-JNK pathway, which is involved in cell proliferation and migration. researchgate.netresearchgate.net

Future research should aim to:

Identify novel protein interactions: Employ proteomic approaches to identify other proteins whose expression or function is altered following Jaspamide D treatment.

Investigate non-apoptotic cell death pathways: Explore whether Jaspamide D can induce other forms of programmed cell death, such as paraptosis, which is characterized by cytoplasmic vacuolization. nih.gov

Unravel the interplay with other signaling networks: Examine the crosstalk between Jaspamide D-induced cytoskeletal disruption and other major signaling pathways implicated in cancer, such as the MAPK and PI3K/Akt pathways. mdpi.com

A deeper understanding of these downstream effects will provide a more complete picture of Jaspamide D's mechanism of action and may reveal novel therapeutic targets.

Exploration of Synergistic Effects with Other Therapeutic Agents

Potential combination strategies could involve pairing Jaspamide D with:

Conventional chemotherapeutics: Drugs like taxanes (e.g., paclitaxel) or anthracyclines (e.g., doxorubicin) that also target the cytoskeleton or induce DNA damage could have synergistic effects with Jaspamide D. iosrjournals.org

Targeted therapies: Combining Jaspamide D with inhibitors of specific signaling pathways that are dysregulated in cancer, such as tyrosine kinase inhibitors or inhibitors of the PI3K/Akt/mTOR pathway, could be beneficial.

Immunotherapies: Investigating whether Jaspamide D can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment or inducing immunogenic cell death.

The identification of synergistic drug combinations can be guided by high-throughput screening of compound libraries and computational modeling. chemrxiv.orgnih.gov In vivo studies using animal models will be essential to validate the efficacy and safety of promising combinations. rsc.org

Advanced Computational and In Silico Modeling Studies (e.g., Docking, Molecular Dynamics)

Computational and in silico methods are powerful tools in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of new therapeutic agents. researchgate.netdntb.gov.ua Advanced computational studies on Jaspamide D can provide valuable insights into its mechanism of action at the atomic level and facilitate the development of improved analogs.

Molecular docking studies can be used to predict the binding mode of Jaspamide D and its analogs to actin, helping to rationalize observed structure-activity relationships. pnas.orgmdpi.com These studies can identify key amino acid residues involved in the interaction, providing a roadmap for designing modifications that enhance binding affinity and selectivity. mdpi.com

Molecular dynamics (MD) simulations can further refine our understanding by providing a dynamic picture of the Jaspamide D-actin complex. nih.govnih.govaps.org MD simulations can reveal how the binding of Jaspamide D affects the conformational dynamics of actin and how this, in turn, influences its polymerization and interactions with other proteins. nih.gov

Future in silico studies should focus on:

Building accurate models of the Jaspamide D-actin interface: Utilizing high-resolution structural data to create detailed models of the binding site.

Performing comparative docking and MD simulations of Jaspamide D and its analogs: To understand the structural basis for differences in their biological activity and selectivity.

Virtual screening of compound libraries: To identify novel scaffolds that could mimic the actin-stabilizing effects of Jaspamide D.

The integration of computational modeling with experimental validation will accelerate the discovery and optimization of Jaspamide D-based therapeutics.

Strategies for Sustainable Production and Supply for Research

The limited availability of Jaspamide D from its natural source, marine sponges, presents a significant bottleneck for extensive preclinical and potential clinical development. researchgate.netsemanticscholar.orgbiomolther.org Therefore, developing sustainable and scalable methods for its production is of paramount importance.

Several strategies can be pursued to address this challenge:

Biotechnological Production: A promising alternative is the biotechnological production of Jaspamide D. Research has suggested that symbiotic bacteria living within the sponge may be the actual producers of these compounds. researchgate.net Identifying and culturing these microbial symbionts could provide a renewable and scalable source of Jaspamide D. semanticscholar.org Furthermore, the genes responsible for Jaspamide D biosynthesis could be identified and transferred to a more easily culturable host organism, such as E. coli or yeast, for heterologous expression and production. acs.org

Mariculture: The cultivation of Jaspis sponges in controlled marine environments, or mariculture, could also be explored as a means to increase the supply of the natural product in a sustainable manner. semanticscholar.org

A multi-pronged approach, combining improvements in chemical synthesis with advancements in biotechnology and mariculture, will be essential to ensure a reliable and sustainable supply of Jaspamide D for future research and development.

Q & A

Q. What experimental methodologies are commonly employed to isolate and purify Jaspamide D from marine sponges?

Jaspamide D is typically isolated using bioactivity-guided fractionation. Fresh or freeze-dried sponge material (e.g., Jaspis splendens) is extracted with methanol or ethyl acetate, followed by liquid-liquid partitioning (e.g., hexane/water). The bioactive fractions are further purified via chromatographic techniques such as silica gel column chromatography, Sephadex LH-20, and reversed-phase HPLC (C18 columns). Structural confirmation relies on spectroscopic methods, including NMR (1D/2D) and high-resolution mass spectrometry (HRMS) .

Q. How are the structural features of Jaspamide D characterized, and what analytical tools are critical for its identification?

Key structural features (e.g., cyclodepsipeptide backbone, modified tryptophan residues) are elucidated through:

- NMR spectroscopy : 1H, 13C, COSY, HSQC, and HMBC for backbone connectivity and stereochemistry.

- Mass spectrometry : HRMS for molecular formula determination and fragmentation patterns.

- Optical rotation and UV spectroscopy : To confirm chiral centers and chromophore properties (e.g., absorbance at ~226–283 nm) .

Q. What in vitro bioassays are used to evaluate the biological activity of Jaspamide D?

Cytotoxicity assays (e.g., against L5178Y mouse lymphoma cells) are standard for screening antitumor potential. Antifungal and insecticidal activities are tested via microdilution assays and insect larvae models, respectively. Dose-response curves and IC50 values are calculated to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between Jaspamide D and its analogues (e.g., Jaspamide Q/R)?

Contradictions may arise from structural variations (e.g., side-chain modifications) or assay conditions. Strategies include:

- Comparative SAR studies : Correlate structural differences (e.g., hydroxylation patterns) with activity shifts.

- Standardized protocols : Ensure consistent cell lines, incubation times, and solvent controls.

- Meta-analysis : Cross-reference data from multiple studies to identify trends or outliers .

Q. What challenges arise in synthesizing Jaspamide D, and how can they be addressed?

Synthesis hurdles include:

- Macrocyclization : Low yields due to steric hindrance; solved via solid-phase peptide synthesis (SPPS) or enzyme-mediated cyclization.

- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to maintain configuration.

- Scalability : Optimize protecting groups and purification steps for gram-scale production .

Q. How should researchers design experiments to validate the mechanism of action of Jaspamide D in cancer cells?

A robust experimental framework includes:

- Target identification : CRISPR-Cas9 screening or affinity-based pull-down assays.

- Pathway analysis : RNA-seq or phosphoproteomics to map signaling disruptions.

- Functional validation : Knockdown/rescue experiments to confirm target relevance .

Q. What statistical and computational methods are recommended for analyzing structure-activity relationship (SAR) data of Jaspamide derivatives?

- Multivariate analysis : Principal component analysis (PCA) to cluster compounds by activity profiles.

- Machine learning : Random forest or neural networks to predict bioactivity from structural descriptors.

- Molecular docking : Simulate binding interactions with putative targets (e.g., actin filaments) .

Methodological Considerations

Q. How can researchers ensure reproducibility in Jaspamide D studies, particularly in natural product isolation?

- Sample documentation : Record geographic collection sites (e.g., Kalimantan, Indonesia) and voucher specimens for taxonomic verification.

- Chromatographic logs : Document HPLC gradients, column batches, and solvent purity.

- Data sharing : Deposit raw NMR/MS files in public repositories (e.g., GNPS) .

Q. What ethical and logistical factors must be addressed when collecting marine sponges for Jaspamide D research?

- Permits : Obtain biodiversity access permits under the Nagoya Protocol.

- Sustainability : Limit sample sizes to preserve sponge populations.

- Collaborations : Partner with marine ecologists to assess environmental impact .

Data Management and Reporting

Q. How should researchers structure a lab report or manuscript on Jaspamide D to meet academic standards?

Follow the IMRaD (Introduction, Methods, Results, Discussion) format:

- Abstract : Highlight the research question, methodology (e.g., "bioactivity-guided isolation"), and key findings (e.g., "novel cytotoxicity against XYZ cell lines").

- Methods : Detail extraction solvents, chromatographic parameters, and statistical tests.

- Discussion : Contrast results with prior studies (e.g., "Jaspamide D showed 10-fold higher potency than jaspamide Q") and propose mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.